3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-[(4-methylphenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-[(4-methylphenyl)sulfonyl]- is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core fused with a sulfonyl group attached to a 4-methylphenyl moiety
Preparation Methods
The synthesis of 3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-[(4-methylphenyl)sulfonyl]- typically involves multi-step synthetic routes. One common method includes the cyclization of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,3-b]pyridine core. The sulfonyl group is then introduced through sulfonylation reactions using sulfonyl chlorides or sulfonic acids under basic conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the sulfonyl group.
Cycloaddition: The pyrrolo[2,3-b]pyridine core can participate in cycloaddition reactions, forming larger ring systems
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating diseases such as cancer and infectious diseases due to its bioactive properties.
Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, or other cellular processes .
Comparison with Similar Compounds
Similar compounds to 3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-[(4-methylphenyl)sulfonyl]- include other pyrrolopyridine derivatives, such as:
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Known for its antileishmanial activity.
1H-pyrrolo[2,3-b]pyridine derivatives: Studied for their potential as fibroblast growth factor receptor inhibitors.
1-tert-butyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one: Used in various chemical synthesis applications .
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of 3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-[(4-methylphenyl)sulfonyl]- in terms of its sulfonyl group and potential bioactivity.
Properties
Molecular Formula |
C14H12N2O3S |
---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2H-pyrrolo[2,3-b]pyridin-3-one |
InChI |
InChI=1S/C14H12N2O3S/c1-10-4-6-11(7-5-10)20(18,19)16-9-13(17)12-3-2-8-15-14(12)16/h2-8H,9H2,1H3 |
InChI Key |
FPWYFHOWUQKNLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)C3=C2N=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.